Scaffold-Level Fungicidal Potency Against Phytopathogens: Pyrido[3,2-e][1,2,4]triazine Core vs. Pyrido[2,3-b]pyrazine Benchmark
In a direct structural comparison, the replacement of one carbon atom in the pyrazine moiety of experimental pyrido[2,3-b]pyrazine fungicides with nitrogen to form the pyrido[3,2-e][1,2,4]triazine core scaffold (compound 2a) resulted in 'interesting fungicidal properties' against Mycosphaerella graminicola (wheat leaf blotch), Magnaporthe grisea (rice blast), and Rhizoctonia solani (rice sheath blight) [1]. The pyrido[2,3-b]pyrazine class is known to act via promotion of fungal tubulin polymerization, disrupting microtubule dynamics, and the aza-analog pyrido[3,2-e][1,2,4]triazine scaffold retains this mode of action [1]. The 3-(furan-2-yl) substituent represents one specific derivatization of this validated core, although explicit quantitative fungicidal IC50 data for this furyl-substituted compound versus the unsubstituted core or other 3-substituted derivatives are not publicly available as of the search date.
| Evidence Dimension | Fungicidal activity against phytopathogens (qualitative retention of potency upon scaffold hopping) |
|---|---|
| Target Compound Data | 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine: no publicly disclosed quantitative fungicidal IC50 data identified |
| Comparator Or Baseline | Pyrido[2,3-b]pyrazine fungicides (experimental class): known tubulin polymerization promoters with demonstrated activity vs. M. graminicola, M. grisea, R. solani; Pyrido[3,2-e][1,2,4]triazine 2a (core unsubstituted analog): described as possessing 'interesting fungicidal properties' [1] |
| Quantified Difference | Not calculable; qualitative scaffold-level inference only |
| Conditions | In vitro phytopathogen assays as described in Crowley et al. (2010) Tetrahedron Letters [1] |
Why This Matters
For agrochemical discovery programs targeting phytopathogenic fungi, the validated pyrido[3,2-e][1,2,4]triazine core—distinct from the pyridopyrazine parent by a single N-for-C substitution—provides a legitimate scaffold-hopping entry point, and the furan-2-yl derivative offers a specific vector for further SAR exploration that is not achievable with generic commercial triazine building blocks.
- [1] Crowley, P.J., Müller, U., Sageot, O.-A., Bartovič, A. Niementowski-type synthesis of pyrido[3,2-e][1,2,4]triazines: potent aza-analogs of pyrido[2,3-b]pyrazine fungicides. Tetrahedron Letters 51(19), 2652–2654 (2010). View Source
